molecular formula C18H17N5OS B5006672 N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B5006672
M. Wt: 351.4 g/mol
InChI Key: MLYCZJAWLYTSTO-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. It has a thioacetamide group and a cyclopropyl group attached to it. The phenyl and pyridinyl groups are also part of the triazole ring .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of such compounds would depend on the specific functional groups present. For instance, the triazole ring might undergo reactions like alkylation, acylation, or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques. Computational methods can also be used to predict some properties .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the target it interacts with. For instance, some triazole derivatives are known to have antimicrobial, antifungal, or anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Standard safety tests would need to be conducted to determine its toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its reactivity, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-cyclopropyl-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-16(20-14-6-7-14)12-25-18-22-21-17(13-8-10-19-11-9-13)23(18)15-4-2-1-3-5-15/h1-5,8-11,14H,6-7,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYCZJAWLYTSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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